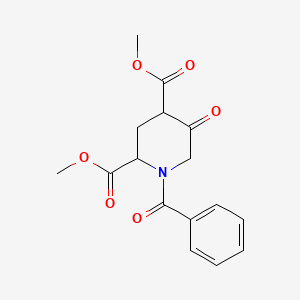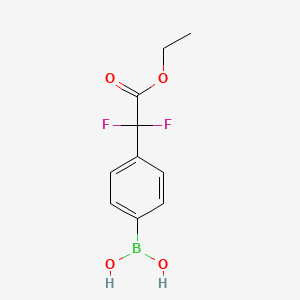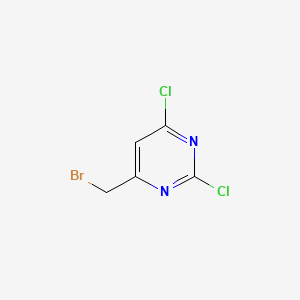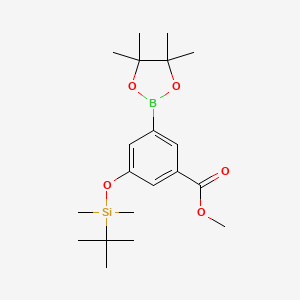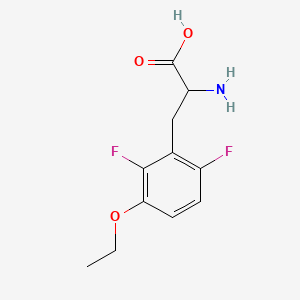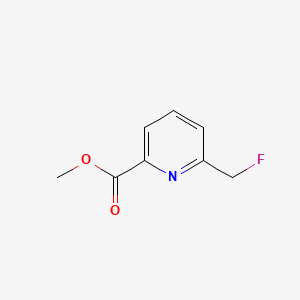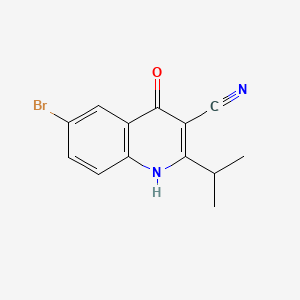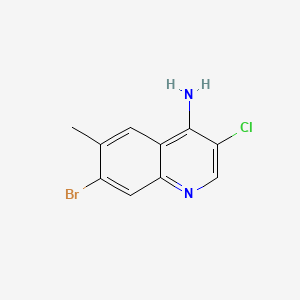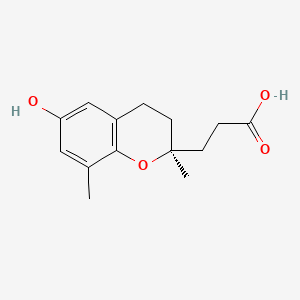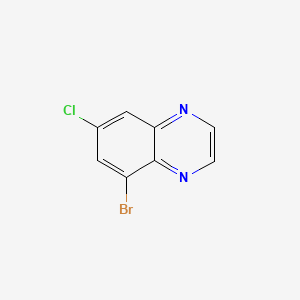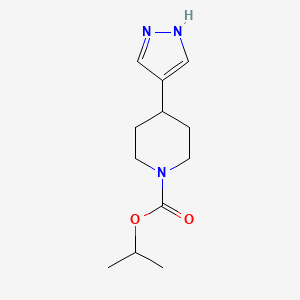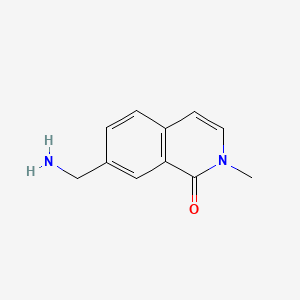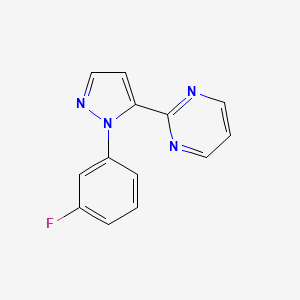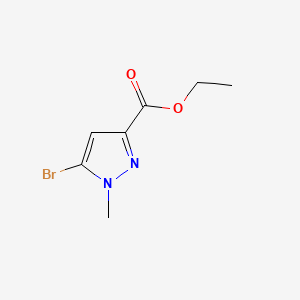
ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have gained popularity since the early 1990s due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a scaffold similar to our compound of interest, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, has been produced by Wang Y et al. as an insecticidal compound .
Molecular Structure Analysis
The molecular structure of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .
Applications De Recherche Scientifique
Intermediate in Insecticide Synthesis : It serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole (Lan Zhi-li, 2007).
Synthesis of Pyrazole Derivatives : The compound is used in the synthesis of various pyrazole derivatives, which have potential applications in different fields such as medicinal chemistry (Ji Ya-fei, 2009).
Synthesis of Condensed Pyrazoles : It undergoes selective cyclocondensation for the synthesis of condensed pyrazoles, which are important in chemical research (P. S. Lebedˈ et al., 2012).
Crystal Structure Analysis : The compound has been used in studies for crystal structure analysis, which aids in understanding molecular geometry and properties (S. Viveka et al., 2016).
Cytostatic Activity : Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate derivatives show significant cytostatic activity, potentially useful in cancer research (M. García-López et al., 1979).
Coordination Polymers : It's utilized in the synthesis of coordination polymers, important in materials science (M. Cheng et al., 2017).
Cross-Coupling Reactions : The compound is used in cross-coupling reactions for synthesizing condensed pyrazoles, which are useful in organic synthesis (Eglė Arbačiauskienė et al., 2011).
Anticancer Research : Novel oxime-containing pyrazole derivatives synthesized using this compound show potential as regulators for apoptosis and autophagy in lung cancer cells (Liang-Wen Zheng et al., 2010).
Density Functional Theory (DFT) Studies : It has been the subject of DFT studies to understand its molecular structure and properties (C.-S. Zhao et al., 2023).
Corrosion Inhibition : Pyrazole derivatives synthesized from this compound are studied as corrosion inhibitors for mild steel, relevant in industrial processes (P. Dohare et al., 2017).
Antimicrobial Agents : Certain derivatives exhibit antimicrobial activity, suggesting potential use in medical treatments (A. Radwan et al., 2014).
Synthesis of Heterocycles : Used in the synthesis of tri- and tetra-cyclic heterocycles, important in pharmaceutical research (S. M. Allin et al., 2005).
Synthesis of Pyrazole-Based Analogues : This compound is central in the synthesis of pyrazole-based lamellarin O analogues for biological evaluations (Karolina Dzedulionytė et al., 2023).
Cytotoxicity Studies : Its derivatives have been studied for cytotoxicity against various cancer cell lines, important for developing new cancer therapies (Q. Huang et al., 2017).
Auxin Activities : Some derivatives exhibit auxin activities, which can be important in agricultural applications (A. Yue et al., 2010).
High Regioselectivity in Reactions : Demonstrates high regioselectivity in alkylation and acylation reactions, important in organic chemistry (L. Wen et al., 2005).
Trifluoromethyl-Promoted Synthesis : Utilized in the synthesis of trifluoromethylated pyrazoles with potential applications in medicinal chemistry (Yan‐Chao Wu et al., 2006).
Fungicidal and Plant Growth Regulation : Shows potential for fungicidal and plant growth regulation activities (L. Minga, 2005).
Novel Insecticide Intermediate : Used in the synthesis of novel insecticide intermediates (Niu Wen-bo, 2011).
Safety And Hazards
When handling ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Orientations Futures
Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that future research may continue to explore the synthesis and applications of pyrazole derivatives.
Propriétés
IUPAC Name |
ethyl 5-bromo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFAPSHASGINRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693384 | |
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
1269293-48-2 | |
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



